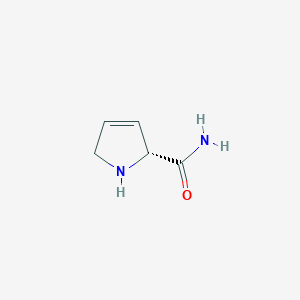

(R)-2,5-dihydro-1H-pyrrole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(2R)-2,5-dihydro-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C5H8N2O/c6-5(8)4-2-1-3-7-4/h1-2,4,7H,3H2,(H2,6,8)/t4-/m1/s1 |

InChI Key |

JMUVYFOYOQNXDU-SCSAIBSYSA-N |

Isomeric SMILES |

C1C=C[C@@H](N1)C(=O)N |

Canonical SMILES |

C1C=CC(N1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2,5 Dihydro 1h Pyrrole 2 Carboxamide and Its Analogues

Stereoselective Synthesis Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. For dihydropyrrole derivatives, several strategies have been developed to ensure the desired enantiomer is produced with high purity. These methods include the use of enantiomerically pure starting materials, enzymatic processes, and the application of chiral auxiliaries and catalysts.

Development of Enantiomerically Pure Precursor Routes

One of the most direct approaches to synthesizing chiral molecules is to begin with a precursor that already possesses the desired stereochemistry. In the context of pyrrole (B145914) and pyrrolidine (B122466) alkaloids, proteinogenic amino acids such as proline and ornithine are often proposed as early biosynthetic precursors. nih.gov This principle is applied in chemical synthesis, where chiral pool starting materials derived from natural sources are transformed into the target molecule.

For instance, the synthesis of analogues like (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid leverages stereochemically defined precursors to build the pyrrolidine ring system. nih.gov The synthesis of related pyrrole-2-carboxamide structures often involves the strategic modification of such chiral starting materials. The development of synthetic routes that can efficiently convert readily available, enantiopure precursors like amino acids into the desired dihydropyrrole core remains a key area of research. nih.gov

Application of Enzymatic Kinetic Resolution in Chiral Synthesis

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. This method utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. almacgroup.commdpi.com This approach is particularly advantageous due to the mild reaction conditions and high enantioselectivities that can be achieved. almacgroup.com

A chemoenzymatic route has been described for the synthesis of the enantiomerically pure building block, (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, which is a close analogue of the target compound. carbogen-amcis.com This process involves the resolution of a racemic intermediate. Lipases are frequently employed for this purpose, as they can selectively hydrolyze an ester group on one enantiomer of a racemic mixture, allowing for the separation of the resulting acid from the unreacted ester. almacgroup.com For example, in the resolution of 3-aryl alkanoic acid esters, lipases like Pseudomonas fluorescens have demonstrated high efficiency, achieving over 98% enantiomeric excess (ee) for both the acid and the remaining ester. almacgroup.com The success of this strategy hinges on identifying a suitable enzyme and optimizing reaction conditions to maximize both conversion and enantioselectivity. mdpi.com

Table 1: Example of Lipase Screening for Kinetic Resolution This table is illustrative, based on typical data from enzymatic resolution studies.

| Enzyme Source | Acylating Agent | Conversion (%) | Enantiomeric Excess (ee, %) | Enantioselectivity (E) |

| Candida rugosa MY | Isopropenyl acetate | 28.2 | 96.2 | 67.5 |

| Candida antarctica A | Vinyl acetate | 45.0 | >99 | >200 |

| Pseudomonas fluorescens | Isopropenyl acetate | 50.0 | 98.0 | >200 |

Data adapted from representative studies. almacgroup.commdpi.com

Chiral Auxiliary and Catalyst-Mediated Pathways

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity in a reaction. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org Evans' oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions to create stereocenters with high diastereoselectivity. wikipedia.orgrsc.org After the desired transformation, the auxiliary can be cleaved and recovered.

Catalyst-mediated pathways offer a more atom-economical approach to stereoselective synthesis. Chiral catalysts can induce high levels of enantioselectivity with only a small, substoichiometric amount of the chiral material. A notable example is the dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.orgnih.gov This reaction, using a chiral rhodium catalyst such as Rh₂(S-PTAD)₄, can introduce a functional group at the C2 position with exceptional control over both diastereoselectivity and enantioselectivity. nih.gov Researchers demonstrated that this method could achieve high yields with diastereomeric ratios greater than 20:1 and enantiomeric excesses up to 97%. acs.orgnih.gov

Table 2: Catalyst Screen for Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole

| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| Rh₂(S-DOSP)₄ | 81 | 10:1 | 91 |

| Rh₂(S-PTAD)₄ | 87 | >20:1 | 97 |

| Rh₂(R-PTAD)₄ | 72 | >20:1 | -96 |

Data derived from a study on dirhodium-catalyzed C-H functionalization. nih.gov

Modern Cyclization Reactions for Dihydropyrrole Ring Formation

The construction of the core dihydropyrrole ring is a critical step in the synthesis of (R)-2,5-dihydro-1H-pyrrole-2-carboxamide. Modern organic chemistry provides several powerful cyclization reactions to form this heterocyclic system efficiently.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for synthesizing a wide variety of unsaturated rings, including 5- to 7-membered heterocycles. wikipedia.org The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic alkene from an acyclic diene, with the release of a small volatile molecule like ethylene (B1197577) as the only byproduct. organic-chemistry.org This method is valued for its high functional group tolerance and reliability. wikipedia.orgorganic-chemistry.org

The synthesis of 2,5-dihydropyrrole structures is a common application of RCM. researchgate.netresearchgate.net The process typically starts with the synthesis of a diallylamine (B93489) derivative, which then undergoes intramolecular cyclization in the presence of a ruthenium catalyst. organic-chemistry.org For example, the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid begins with N-Boc-diallylamine, which is first cyclized via RCM to form N-Boc-2,5-dihydro-1H-pyrrole. carbogen-amcis.com Subsequent steps then introduce the carboxamide functionality stereoselectively. The efficiency of RCM makes it a favored strategy, particularly in syntheses where scalability and atom economy are important considerations. researchgate.net

Intramolecular Carbocyclization Reactions

Intramolecular carbocyclization reactions provide another powerful avenue for the formation of the dihydropyrrole ring. These reactions involve the formation of a carbon-carbon bond within a single molecule to construct the cyclic framework. One such approach is free-radical cyclization, where a radical generated on a side chain attacks an unsaturated bond to form the ring. beilstein-journals.org This method has been used to synthesize a range of pyrrole-containing fused heteroaromatics. beilstein-journals.org

More complex strategies, such as domino double spirocyclization, can rapidly build molecular complexity. nih.gov In some biosynthetic pathways, the pyrroline (B1223166) ring is assembled through a combination of N-prenylation and oxidative carbocyclization, highlighting novel enzymatic strategies for heterocycle formation. nih.govresearchgate.net These biological precedents inspire the development of new synthetic methods that mimic these efficient transformations. For example, diastereoselective domino reactions can create complex dispirocyclic scaffolds that contain the dihydropyrrole motif in a single, efficient step. nih.gov

Multicomponent Reaction (MCR) Strategies (e.g., Ugi-type reactions)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.orgbohrium.comnih.govrsc.org This approach is highly convergent and atom-economical, making it ideal for creating libraries of structurally diverse compounds. rsc.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been ingeniously adapted for the synthesis of dihydropyrrole frameworks. nih.gov A notable strategy involves a metal-free, post-Ugi transformation to construct 2,5-dihydropyrroles. researchgate.net This process begins with a standard Ugi-4CR using readily available starting materials such as an amine (e.g., N-phenylglycine derivatives), an aldehyde, an isocyanide, and propargylamine. researchgate.net The resulting Ugi product undergoes a subsequent annulation reaction under basic conditions. This key step forms a new carbon-carbon bond through a 5-endo-dig cyclization, efficiently yielding the desired 2,5-dihydropyrrole core. researchgate.net This two-step, one-pot sequence demonstrates high operational simplicity and allows for significant structural diversity by varying each of the four initial components. researchgate.net

| Amine Component | Aldehyde Component | Isocyanide Component | Key Transformation | Reference |

|---|---|---|---|---|

| N-phenylglycine derivatives | Various aldehydes | Various isocyanides | Post-Ugi 5-endo-dig cyclization | researchgate.net |

Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into synthetic protocols aims to reduce or eliminate the use and generation of hazardous substances. uctm.edusemanticscholar.org For the synthesis of dihydropyrrole derivatives, this has led to the development of catalyst-free, solvent-free, and mechanochemical methods. researchgate.netrroij.comresearchgate.net

Significant progress has been made in developing synthetic routes that operate under catalyst-free and solvent-free conditions, enhancing the environmental profile of the synthesis. rsc.orgresearchgate.net A clean, two-component condensation reaction of ethyl pyruvate (B1213749) and aniline (B41778) derivatives has been established to produce 2,5-dihydro-1H-pyrrole-2-carboxylates. researchgate.net This method proceeds efficiently by heating the neat reactants, typically around 80°C, avoiding the need for both a catalyst and a solvent. researchgate.net The advantages of this approach include practical simplicity, high atom economy, short reaction times, and good product yields. researchgate.net Similarly, three-component reactions involving amines, aromatic aldehydes, and α-ketoamides have been shown to generate highly functionalized 2,3-dihydropyrroles without the need for a catalyst. researchgate.net

Mechanochemistry, particularly ball milling, has emerged as a powerful green technique for organic synthesis. mdpi.com This method uses mechanical force to induce chemical reactions in the solid state, often eliminating the need for solvents. rroij.comresearchgate.net A high-yielding, one-pot ball milling method has been developed for the synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives under both solvent-free and catalyst-free conditions. rroij.comresearchgate.net The reaction proceeds by milling the solid reactants together, and the desired products are often obtained in pure form after a short milling time (e.g., 30 minutes) without requiring further purification. rroij.com This technique is noted for its simplicity, low cost, environmental friendliness, and ability to achieve high yields, making it an attractive alternative to conventional solution-phase synthesis. rroij.comresearchgate.netresearchgate.net

| Methodology | Key Features | Starting Materials Example | Yield | Reference |

|---|---|---|---|---|

| Thermal Condensation | Catalyst-free, Solvent-free | Ethyl pyruvate, Aniline derivatives | Good | researchgate.net |

| Ball Milling | Catalyst-free, Solvent-free, One-pot | Phenacyl bromide, Malonic acid, Primary amine | High | rroij.comresearchgate.net |

Derivatization and Structural Diversification of the Dihydropyrrole Framework

The biological activity of the dihydropyrrole scaffold can be finely tuned through structural modifications. iiserpune.ac.in Derivatization strategies focus on both the core heterocyclic ring and the carboxamide side chain, allowing for a systematic exploration of structure-activity relationships (SAR).

Direct functionalization of the dihydropyrrole ring is a key strategy for introducing structural diversity. A highly effective method is the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.orgacs.orgresearchgate.net This reaction, when performed with aryldiazoacetates, achieves a highly enantio- and diastereoselective C-H insertion exclusively at the C2 position, which is adjacent to the nitrogen atom. acs.orgnih.gov The use of chiral dirhodium catalysts like Rh₂(S-PTAD)₄ is crucial for achieving high stereoselectivity (e.g., >20:1 d.r. and up to 97% ee) with low catalyst loadings. acs.orgacs.org This methodology provides a direct route to α-functionalized dihydropyrroles, which are versatile intermediates for further chemical transformations. acs.orgnih.gov It is also possible to perform a double C-H functionalization to yield C₂-symmetric products or to introduce different functionalities at the C2 and C5 positions sequentially. acs.orgnih.gov

The carboxamide group is a critical site for modification to modulate the properties of the molecule. nih.govresearchgate.net A non-traditional and operationally simple method for synthesizing pyrrole carboxamides involves the oxidative amidation of a pyrrole carboxaldehyde with formamides or amines. rsc.org This reaction can be achieved using catalytic amounts of nBu₄NI and TBHP as an oxidant under mild conditions, providing straightforward access to primary, secondary, and tertiary amides in good to excellent yields. rsc.org

In the context of medicinal chemistry, the modification of the carboxamide tail is a common strategy to optimize biological activity. nih.gov For instance, in the development of inhibitors for the Mycobacterial Membrane Protein Large 3 (MmpL3), SAR studies revealed that attaching bulky substituents (e.g., adamantyl or cyclohexyl groups) to the carboxamide nitrogen significantly enhanced anti-tuberculosis activity. nih.gov Conversely, small groups or aromatic amines in this position led to a loss of potency. nih.gov These findings underscore the importance of the carboxamide moiety as a key handle for structural diversification and the optimization of biological function. nih.govnih.govnih.gov

| Derivatization Site | Methodology | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Dihydropyrrole Core (C2) | Asymmetric C-H Functionalization | Dirhodium tetracarboxylate, Aryldiazoacetate | Highly stereoselective introduction of arylacetate groups | acs.orgacs.orgnih.gov |

| Carboxamide Moiety | Oxidative Amidation | nBu₄NI (cat.), TBHP, Amine/Formamide | Formation of primary, secondary, or tertiary amides | rsc.org |

| Carboxamide Moiety | SAR-guided Synthesis | Various amines, Amide coupling reagents | Tuning of biological activity through substituent variation | nih.gov |

Synthesis of Pyrrole and Dihydropyrrole Analogues

The synthesis of pyrrole and dihydropyrrole structures, core components of numerous biologically active compounds, has been a significant focus of synthetic organic chemistry. Advanced methodologies have been developed to afford a diverse range of analogues with high efficiency, stereoselectivity, and functional group tolerance. These methods include multi-component reactions, cascade reactions, and the use of various catalytic systems.

An efficient method for the asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes has been developed. rsc.org This process utilizes readily available benzothiazolium salts and α,β-unsaturated aldehydes in the presence of a chiral organocatalyst, (R)-diphenylprolinol trimethylsilyl (B98337) ether. rsc.org The reaction proceeds through the formation of azomethine ylides which react with dipolarophiles to yield pyrrolo-thiazine-2-carbaldehydes as intermediates. Subsequent electrophilic attack by an alkyl halide on the sulfur atom of the intermediate, followed by C–S bond cleavage, furnishes the desired chiral tetrasubstituted 4,5-dihydropyrroles in high yields, with excellent enantioselectivity and diastereoselectivity. rsc.org

Table 1: Organocatalyzed Synthesis of Tetrasubstituted Dihydropyrroles rsc.org

| Entry | Aldehyde | Alkyl Halide | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|

| 1 | Cinnamaldehyde | Benzyl bromide | 90 | 98 | >20:1 |

| 2 | Crotonaldehyde | Allyl bromide | 85 | 96 | >20:1 |

| 3 | Acrolein | Methyl iodide | 82 | 95 | >20:1 |

Another significant advancement is the palladium hydride-catalyzed 1,5-addition/N-1,4-addition cascade reaction, which allows for the stereoselective synthesis of polysubstituted dihydropyrroles. nih.gov This method constructs a variety of dihydropyrrole skeletons in high yields and with exceptional diastereoselectivity (>20:1 dr). nih.gov An enantioselective protocol has also been developed, providing a novel route to enantioenriched dihydropyrroles. nih.gov

Rhodium-based catalyst systems have been employed for the linear selective hydroacylation of propargylic amines. nih.gov The resulting intermediates are then utilized in the direct synthesis of tri- and tetra-substituted pyrroles. This methodology can be combined in a one-pot cascade process with a Rh(I)-catalyzed Suzuki-type coupling employing aryl boronic acids, enabling a three-component assembly of highly substituted pyrroles. nih.gov Furthermore, this hydroacylation approach has been extended to the coupling of aldehydes with allylic amines for the synthesis of functionalized dihydropyrroles. nih.gov

The Paal-Knorr pyrrole synthesis remains a cornerstone for the construction of substituted pyrroles. wikipedia.orgpharmaguideline.com This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.com A notable application of this reaction is in a multi-step sequence involving Pauson-Khand, Stetter, and microwave-assisted Paal-Knorr reactions to generate a discovery library of tricyclic pyrrole-2-carboxamides. nih.govnih.gov Microwave irradiation has been shown to significantly improve the efficiency of the Paal-Knorr cyclization, offering rapid and mild reaction conditions compared to conventional heating. researchgate.net

The synthesis of pyrrole-2-carboxamide derivatives has been extensively explored, particularly in the context of developing novel therapeutic agents. nih.govnih.gov A structure-guided design strategy has led to the synthesis of potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov The core pyrrole-2-carboxamide scaffold is typically constructed through standard amide bond formation, for instance, by reacting a pyrrole-2-carboxylic acid with an appropriate amine. researchgate.net The most common method for creating the pyrrolecarboxamide bond involves a base-mediated reaction of an amine with pyrrole acid chloride surrogates like 2-(trichloroacetyl)pyrroles. rsc.org

Table 2: Synthesis of Pyrrole-2-carboxamide Analogues nih.gov

| Compound | R1 | R2 | Biological Target |

|---|---|---|---|

| 1 | 2,4-dichlorophenyl | cyclohexyl | MmpL3 |

| 14 | 2-chlorophenyl | cyclohexyl | MmpL3 |

| 15 | 4-chlorophenyl | cyclohexyl | MmpL3 |

| 25 | 4-pyridyl | cyclohexyl | MmpL3 |

Furthermore, a clean and efficient, catalyst-free and solvent-free, two-component condensation reaction of ethyl pyruvate and aniline derivatives has been reported for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. researchgate.net This green chemistry approach offers advantages such as practical simplicity, high atom economy, short reaction times, and good product yields. researchgate.net

Sophisticated Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For (R)-2,5-dihydro-1H-pyrrole-2-carboxamide, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.

¹H NMR and ¹³C NMR Investigations

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons of the carboxamide group (-CONH₂) are anticipated to appear as two separate signals in the downfield region, typically between 6.0 and 8.0 ppm, due to the restricted rotation around the C-N bond. The olefinic protons of the dihydro-pyrrole ring would likely resonate in the range of 5.5-6.5 ppm. The proton at the chiral center (C2) is expected to be a multiplet due to coupling with the adjacent protons. The methylene (B1212753) protons (C5) and the N-H proton of the pyrrole (B145914) ring would also show characteristic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is the most deshielded and is expected to appear in the downfield region of the spectrum, typically around 170-180 ppm. The olefinic carbons (C3 and C4) would resonate in the range of 120-140 ppm. The chiral carbon (C2) and the methylene carbon (C5) are expected to have signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| CH (C2) | Multiplet | ~60 |

| CH=CH (C3, C4) | 5.5 - 6.5 | 125 - 135 |

| CH₂ (C5) | Multiplet | ~55 |

| NH | Variable | - |

| CONH₂ | 6.0 - 8.0 (two signals) | - |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Advanced Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, DEPT)

To overcome the complexities of one-dimensional spectra and to establish definitive structural assignments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in identifying which protons are adjacent to each other. For instance, it would show correlations between the olefinic protons and the protons on the neighboring carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons are absent.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₈N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules like amides. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The analysis of the fragmentation pattern of this ion can provide valuable structural information. Common fragmentation pathways for such a molecule might include the loss of the amide group or cleavage of the dihydro-pyrrole ring.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z |

| HRMS | [M+H]⁺ | Calculated exact mass for C₅H₉N₂O⁺ |

| ESI-MS | [M+H]⁺ | 113.06 |

| ESI-MS/MS | Fragment ions | Dependent on fragmentation pathways |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amide and the pyrroline (B1223166) ring, the C=O bond of the amide, the C=C bond of the alkene, and C-N bonds.

Key Expected Vibrational Frequencies:

N-H stretch (amide and amine): Typically in the range of 3200-3500 cm⁻¹. The primary amide will show two bands in this region.

C=O stretch (amide): A strong absorption band is expected around 1650-1690 cm⁻¹.

C=C stretch (alkene): A medium intensity band around 1600-1680 cm⁻¹.

N-H bend (amide): Around 1590-1650 cm⁻¹.

C-N stretch: In the region of 1000-1350 cm⁻¹.

The complementary information from Raman spectroscopy can also be valuable, particularly for the symmetric vibrations of the C=C bond, which may be weak in the IR spectrum. Together, these vibrational spectroscopy techniques provide a fingerprint of the functional groups present in the molecule, serving as a crucial tool for its identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational frequencies for this compound would include:

N-H Stretching: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine in the pyrroline ring.

Amide N-H₂ Stretching: Two bands, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds, are anticipated in the range of 3100-3500 cm⁻¹.

C-H Stretching (sp² and sp³): Stretching vibrations for the sp² C-H bonds of the alkene group are expected just above 3000 cm⁻¹, while those for the sp³ C-H bonds will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the primary amide, is predicted to be prominent in the region of 1630-1695 cm⁻¹.

N-H Bending (Amide II): A medium to strong band resulting from the N-H bending of the primary amide is expected between 1550 cm⁻¹ and 1650 cm⁻¹.

C=C Stretching: A medium to weak absorption due to the carbon-carbon double bond in the dihydro-pyrrole ring is anticipated around 1600-1680 cm⁻¹.

For comparison, the FT-IR spectrum of gaseous 3-pyrroline (B95000) (a related compound lacking the carboxamide group) shows a notable peak at 3084 cm⁻¹, which is attributed to the olefinic C-H stretch, and a peak at 2870 cm⁻¹ likely corresponding to the α-C-H stretch. dtic.mil The N-H stretch in the related saturated compound, pyrrolidine (B122466), is observed between 3300 and 3400 cm⁻¹. dtic.mil In more complex tricyclic pyrrole-2-carboxamide derivatives, characteristic IR bands have been observed for the amide C=O stretch around 1640 cm⁻¹. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (Ring) | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Primary Amide | N-H₂ Asymmetric Stretch | ~3350 | Medium |

| Primary Amide | N-H₂ Symmetric Stretch | ~3180 | Medium |

| Alkene | =C-H Stretch | >3000 | Medium-Weak |

| Alkane | C-H Stretch | <3000 | Medium |

| Primary Amide | C=O Stretch (Amide I) | 1630 - 1695 | Strong |

| Primary Amide | N-H Bend (Amide II) | 1550 - 1650 | Medium-Strong |

| Alkene | C=C Stretch | 1600 - 1680 | Medium-Weak |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, the C=C double bond within the pyrroline ring is expected to produce a distinct and strong signal in the Raman spectrum.

While specific Raman data for the target compound is scarce, studies on related molecules can provide insight. For instance, the Raman spectra of ezetimibe-proline cocrystals have shown characteristic bands for the pyrrolidine ring's stretching modes in the 826-930 cm⁻¹ region. researchgate.net Research on 2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy-3-carboxamide, a more substituted derivative, has also utilized Raman spectroscopy for structural investigation. nih.gov The key expected Raman shifts for this compound would be associated with the C=C stretching, C-H stretching, and the various vibrations of the amide group.

Table 2: Expected Key Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkene | C=C Stretch | 1600 - 1680 | Strong |

| Alkene | =C-H Stretch | >3000 | Medium |

| Alkane | C-H Stretch | 2800 - 3000 | Medium |

| Pyrroline Ring | Ring Stretching/Breathing | 800 - 1200 | Medium |

| Primary Amide | C=O Stretch | 1630 - 1695 | Medium |

X-ray Crystallography for Stereochemical and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.

A single-crystal X-ray diffraction study of this compound would be crucial to unequivocally confirm the (R) configuration at the chiral center (C2). The analysis would also reveal the conformation of the five-membered dihydro-pyrrole ring, which is likely to adopt a non-planar envelope or twist conformation to minimize steric strain. Furthermore, the study would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide and amine groups, which dictate the crystal packing.

While a crystal structure for the target molecule is not publicly available, studies on other pyrrole derivatives highlight the utility of this technique. For example, the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate revealed the planarity and dihedral angles of the pyrrole ring system. researchgate.net Similarly, structural studies of other complex pyrrole-containing compounds have been essential in understanding their molecular geometry. nih.govmdpi.com

Powder X-ray diffraction (XRD) is a valuable tool for analyzing the crystalline state of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline lattice and can be used to identify the compound, assess its purity, and determine the crystal system and unit cell parameters. For this compound, a powder XRD pattern would be characterized by a series of peaks at specific 2θ angles, corresponding to the different crystal lattice planes. This data is essential for quality control in synthetic processes and for studying polymorphism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the amide.

The C=C bond is expected to exhibit a π → π* transition, likely in the lower UV region. The amide group has two potential transitions: a π → π* transition at a lower wavelength and a weaker n → π* transition at a longer wavelength. The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

For comparison, the UV-Vis absorption spectrum of pyrrole shows bands at approximately 250 nm and 287 nm, attributed to π-π* transitions. researchgate.net The presence of the carboxamide group in conjugation with the double bond in this compound could potentially shift the λ_max to longer wavelengths.

Table 3: Expected UV-Vis Absorption for this compound

| Chromophore | Transition | Expected λ_max Region (nm) |

| C=C | π → π | < 200 |

| C=O (Amide) | n → π | 210 - 230 |

| C=O (Amide) | π → π* | < 200 |

Computational and Theoretical Investigations of R 2,5 Dihydro 1h Pyrrole 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a detailed description of electron distribution and its consequences for molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.gov Methods like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to calculate structural parameters and energetic properties. bhu.ac.inmdpi.com

Geometry optimization via DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles. bhu.ac.in These calculated parameters provide a detailed three-dimensional structure of the molecule. Furthermore, DFT calculations yield crucial electronic properties, including total energy, dipole moment, and the distribution of atomic charges, which are essential for understanding the molecule's polarity and intermolecular interactions. mdpi.comchemrxiv.org For instance, studies on similar heterocyclic compounds have successfully used DFT to elucidate their geometrical and electronic characteristics. mdpi.com

Table 1: Example of DFT-Calculated Properties This table is illustrative of typical data obtained from DFT calculations on heterocyclic molecules.

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |

| Dipole Moment | A measure of the molecule's overall polarity. | Varies (e.g., in Debye) bhu.ac.in |

| Bond Length | The equilibrium distance between two bonded atoms (e.g., C-N, C=O). | Varies (e.g., in Ångströms) |

| Bond Angle | The angle formed between three connected atoms (e.g., C-N-H). | Varies (e.g., in degrees) |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. nih.govresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which provide further insights into the molecule's chemical behavior. mdpi.comnih.gov

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors This table demonstrates the type of data generated from FMO analysis.

| Parameter | Formula | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. researchgate.net

Typically, regions of negative electrostatic potential, rich in electrons, are colored red and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, which are electron-deficient, are colored blue and represent likely sites for nucleophilic attack. researchgate.net Green and yellow regions indicate neutral or intermediate potential, respectively. researchgate.net MEP analysis is crucial for understanding hydrogen bonding and other non-covalent interactions that govern molecular recognition processes. nih.gov

The Fukui function, f(r), is a concept within DFT that helps identify the most reactive sites within a molecule. beilstein-journals.org It describes the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net Condensed Fukui functions are calculated for each atomic site to predict regioselectivity.

There are three main types of Fukui indices:

f+ : Measures reactivity towards a nucleophilic attack (electron acceptance).

f- : Measures reactivity towards an electrophilic attack (electron donation).

f0 : Measures reactivity towards a radical attack.

By comparing the values of these indices for different atoms in the molecule, one can predict which sites are most likely to participate in a chemical reaction. mdpi.com This analysis, combined with the concept of global and local softness, provides a detailed picture of the molecule's reactive preferences. beilstein-journals.org

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and core orbitals, resembling a Lewis structure representation. researchgate.net This method is particularly useful for studying intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. mdpi.comfrontiersin.org

A key aspect of NBO analysis is the examination of charge transfer or delocalization between filled "donor" orbitals and empty "acceptor" orbitals. frontiersin.org The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction, providing quantitative insight into phenomena like resonance, intramolecular charge transfer, and the nature of hydrogen bonds. frontiersin.org

Table 3: Example of NBO Analysis for Donor-Acceptor Interactions This table illustrates typical results from an NBO analysis, showing stabilization energies for interactions within a molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(O) | π(C=C) | Varies | Lone Pair to Antibonding Pi Orbital |

| π(C=C) | π(C=O) | Varies | Pi Bond to Antibonding Pi Orbital |

| σ(C-H) | σ*(C-N) | Varies | Sigma Bond to Antibonding Sigma Orbital |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor, typically a protein). preprints.org These methods are fundamental in structure-based drug design. nih.gov

The process involves placing the ligand, in this case, (R)-2,5-dihydro-1H-pyrrole-2-carboxamide, into the binding site of a target protein. A scoring function is then used to estimate the binding energy and rank different binding poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of atoms in the complex over time, providing insights into its stability and conformational flexibility. nih.gov Docking and MD simulations have been successfully applied to various pyrrole (B145914) and carboxamide derivatives to explore their potential as inhibitors for targets like the SARS-CoV-2 main protease and Lysine Specific Demethylase 1 (LSD1). nih.govnih.gov These studies help elucidate the structure-activity relationship and guide the design of more potent and selective molecules. preprints.org

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a fundamental aspect of computational drug discovery, aiming to characterize the non-covalent interactions that govern the binding of a small molecule to its protein target. nih.govprotocols.io Tools such as the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize a range of interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, water bridges, and halogen bonds. nih.govnih.gov

While specific interaction profiles for this compound are not extensively detailed in the available literature, studies on analogous structures containing the pyrrole-carboxamide scaffold reveal common interaction patterns. The carboxamide group, in particular, is frequently involved in forming key hydrogen bonds with amino acid residues in the active sites of target proteins. nih.govrsc.org For instance, in studies of certain carboxamide derivatives targeting the SARS-CoV-2 main protease (M-pro), the carboxamide moiety was observed to form hydrogen bonds with residues such as His163 and Phe140. nih.govrsc.org Similarly, interactions with Cys145, Ser144, and Gly143 have also been noted for other related inhibitors. nih.govrsc.org

These interactions are critical for the stability and specificity of the ligand-protein complex. researchgate.net The pyrrole ring itself can participate in hydrophobic and π-stacking interactions, which further anchor the ligand within the binding pocket. nih.gov The profiling of these interactions provides a detailed map that is essential for understanding the molecular basis of recognition and for guiding further structural modifications. researchgate.net

| Interaction Type | Interacting Ligand Moiety | Potential Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bonds | Carboxamide (-CONH2) | His, Phe, Cys, Ser, Gly, Asn | Crucial for binding affinity and specificity. nih.govrsc.orgnih.gov |

| Hydrophobic Contacts | Pyrrole Ring, Alkyl Substituents | Ala, Val, Leu, Ile, Phe | Contributes to overall binding energy and complex stability. nih.gov |

| π-Stacking | Pyrrole Ring | Trp, Phe, Tyr, His | Orients the ligand within the binding site. nih.gov |

| Salt Bridges | Charged Substituents | Asp, Glu, Lys, Arg | Provides strong, specific electrostatic interactions. nih.gov |

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation, or binding mode, of a ligand when bound to a protein target. vlifesciences.com This method also employs scoring functions to estimate the binding affinity, often expressed as a docking score or free energy of binding, which helps in ranking potential drug candidates. vlifesciences.comresearchgate.net

For derivatives of the pyrrole-carboxamide scaffold, docking studies have been instrumental in elucidating their binding mechanisms against various biological targets. For example, studies on thieno[3,2-b]pyrrole-5-carboxamide inhibitors targeting Lysine Specific Demethylase 1 (LSD1) have successfully predicted their binding interactions within the enzyme's active site. nih.govpreprints.org Similarly, docking protocols have been used to rationalize the interactions of pyrrole-2-carbohydrazide derivatives with the enoyl-acyl carrier protein (ENR) reductase, a target for antimycobacterial agents. vlifesciences.com

These computational models often reveal that the pyrrole core fits into a hydrophobic pocket, while the carboxamide functional group engages in specific hydrogen bonding interactions that are critical for potent inhibition. nih.gov The predicted binding affinity, calculated by scoring functions like the Glide score, often correlates well with experimentally determined biological activities, validating the accuracy of the computational model. vlifesciences.com

| Compound Class | Protein Target | Computational Method | Key Finding/Predicted Affinity |

|---|---|---|---|

| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 | Molecular Docking, 3D-QSAR | High predictive activity with IC50 values in the nanomolar range. nih.govpreprints.org |

| Pyrrole-2-carbohydrazides | Enoyl ACP Reductase (ENR) | Molecular Docking (GLIDE) | Good correlation between Glide score and antimycobacterial activity. vlifesciences.com |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 M-pro | Molecular Docking | Identified compounds with potent inhibitory activity (low micromolar IC50). nih.govrsc.org |

| Fused 1H-Pyrroles | EGFR/CDK2 | Molecular Docking | Predicted strong binding interactions, correlating with potent anticancer activity. nih.gov |

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are powerful tools for elucidating Structure-Activity Relationships (SAR), which describe how modifications to a chemical structure affect its biological activity. researchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that guide the design of new, more active compounds. nih.govresearchgate.net

For the pyrrole-carboxamide class of compounds, computational SAR studies have yielded valuable insights. researchgate.net For instance, research on pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-tuberculosis activity. nih.gov Furthermore, the addition of bulky substituents to the carboxamide moiety was also found to enhance potency. nih.gov Another critical finding from these studies was that the hydrogens on the pyrrole ring and the amide are crucial for biological activity, as their methylation leads to a loss of hydrophobic interactions and hydrogen bonding capacity. nih.gov Such computational analyses provide a theoretical framework that explains experimental observations and directs synthetic efforts toward more promising chemical spaces. nih.govresearchgate.net

| Structural Position | Modification | Effect on Activity | Target/Activity |

|---|---|---|---|

| Pyrrole Ring (C4 position) | Addition of phenyl/pyridyl groups with electron-withdrawing substituents | Increased Potency | Anti-TB (MmpL3 Inhibition). nih.gov |

| Carboxamide Nitrogen | Addition of bulky substituents (e.g., adamantyl, cyclooctyl) | Increased Potency | Anti-TB (MmpL3 Inhibition). nih.gov |

| Pyrrole Nitrogen and Amide Nitrogen | Methylation (removal of H) | Decreased Potency | Anti-TB (MmpL3 Inhibition). nih.gov |

| Parent Scaffold | Introduction of a substituted chiral pyrrolidine (B122466) group | Significantly Improved Potency | Anticancer (LSD1 Inhibition). nih.gov |

In Silico Prediction of Biological Activity and Drug-Likeness

In the early stages of drug discovery, in silico methods are employed to predict the pharmacokinetic properties and drug-likeness of compounds, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling. africanjournalofbiomedicalresearch.commdpi.com These predictions help to filter out candidates that are likely to fail later in development due to poor bioavailability or toxicity. mdpi.com

Computational models are used to assess properties such as aqueous solubility, membrane permeability, and potential for metabolic breakdown. nih.gov Drug-likeness is often evaluated based on established guidelines like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

For various pyrrole derivatives, in silico ADMET and drug-likeness studies have been conducted to evaluate their potential as therapeutic agents. africanjournalofbiomedicalresearch.commdpi.com These analyses have shown that spirooxindole-pyrrolines, for example, possess acceptable ADME properties. mdpi.com Such computational screening is a cost-effective and rapid approach to prioritize synthesized compounds for further biological evaluation, ensuring that resources are focused on candidates with the highest probability of success. nih.gov

Conformational Analysis and Stereochemical Dynamics

The three-dimensional conformation of a molecule and its stereochemistry are critical determinants of its biological activity. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt, while stereochemical dynamics investigates how these conformations interconvert over time.

Molecular dynamics (MD) simulations are a key computational tool for studying these aspects. nih.gov By simulating the motion of a ligand-protein complex over time, MD can confirm the stability of a predicted binding mode obtained from docking. nih.govrsc.org For instance, MD simulations performed on carboxamide derivatives bound to the SARS-CoV-2 M-pro have confirmed the stability of the complexes, supporting the high inhibitory activity observed in vitro. nih.govrsc.org Analyses such as the root-mean-square fluctuation (RMSF) can indicate which parts of the complex are stable and which are more flexible. nih.govrsc.org

The stereochemistry of a compound is also fundamentally important. The "(R)-" designation in this compound specifies a particular three-dimensional arrangement at the C2 chiral center. Computational studies have explored the stereochemical outcomes of reactions involving the N-Boc-2,5-dihydro-1H-pyrrole scaffold, demonstrating that specific catalysts can achieve high levels of enantioselectivity, preferentially forming one stereoisomer over another. nih.gov This control is vital, as different enantiomers of a drug can have vastly different biological activities and safety profiles.

Biological Activity and Molecular Mechanisms in Research Contexts

Enzyme Inhibition Studies and Mechanism of Action

DNA Gyrase Inhibition

Extensive searches of scientific literature and research databases did not yield any studies that specifically investigate the inhibitory activity of (R)-2,5-dihydro-1H-pyrrole-2-carboxamide against DNA gyrase. However, the broader class of pyrrole (B145914) carboxamide derivatives has been a subject of interest in the development of DNA gyrase inhibitors. nih.govnih.gov These related compounds typically function by targeting the ATP-binding site of the GyrB subunit of the DNA gyrase enzyme. nih.govnih.gov This interaction prevents the conformational changes necessary for the enzyme's catalytic cycle, which includes the introduction of negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. mdpi.com The binding of these inhibitors is often characterized by hydrogen bond formation between the pyrrole NH group and key residues within the active site, such as aspartate. nih.gov While these findings are significant for the general class of pyrrole-containing compounds, no specific data on the binding mode or inhibitory concentration of this compound has been reported.

Tyrosinase Inhibition

There is currently no available scientific literature that details the direct inhibitory effects of this compound on the enzyme tyrosinase. Research into tyrosinase inhibitors has explored various heterocyclic structures, including those with a pyrrolidine (B122466) or pyrrole core. For instance, studies have identified hydroxybenzylidenyl pyrrolidine-2,5-diones and substituted 3-hydroxy-1H-pyrrol-2(5H)-one analogs as potent inhibitors of tyrosinase. nih.gov The mechanism of these related compounds often involves competitive inhibition, where the inhibitor vies with the substrate for binding to the active site of the enzyme. nih.gov However, specific IC50 values or detailed mechanistic studies for this compound in the context of tyrosinase inhibition are not present in the current body of scientific evidence.

Xanthine (B1682287) Oxidase Inhibition

A review of existing research indicates a lack of studies specifically focused on the inhibition of xanthine oxidase by this compound. Nevertheless, the pyrrole carboxamide scaffold has been investigated for its potential to inhibit this key enzyme in purine (B94841) metabolism. nih.gov In these broader studies, certain novel-substituted pyrrole carboxamide derivatives have demonstrated inhibitory activity against xanthine oxidase. nih.gov In silico molecular docking studies of these related compounds suggest that they can bind to the active site of xanthine oxidase, interacting with key amino acid residues and potentially blocking substrate access. nih.govnih.gov Despite these promising findings for the general chemical class, no specific inhibitory data or mechanistic details have been published for this compound.

Sterol 14α-Demethylase Inhibition

There are no published research findings on the inhibitory activity of this compound against sterol 14α-demethylase. The primary inhibitors of this enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi, are azole-based compounds. nih.govmdpi.com The mechanism of action for these azole antifungals involves the heterocyclic nitrogen atom coordinating with the heme iron atom in the active site of the enzyme, thereby preventing the binding and demethylation of the natural substrate, lanosterol. nih.govmdpi.com While various heterocyclic compounds are known to inhibit this enzyme, there is no evidence to suggest that this compound has been investigated for or possesses this activity.

EGFR Tyrosine Kinase Inhibition

No research has been published detailing the inhibitory effects of this compound on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The development of EGFR inhibitors has largely focused on scaffolds that can effectively compete with ATP for binding to the kinase domain of the receptor. nih.govmdpi.com A prominent class of such inhibitors is the pyrrolo[2,3-d]pyrimidines, which have shown significant activity. rjpbr.com These compounds typically form hydrogen bonds within the ATP-binding pocket, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling pathways that promote cell proliferation. reactionbiology.com There is no available data to suggest that this compound has been evaluated as an inhibitor of EGFR tyrosine kinase.

Alpha-Amylase Inhibition

There is no available scientific literature or published research data detailing the alpha-amylase inhibitory activity of this compound. Consequently, its mechanism of action and efficacy in this context have not been characterized.

Antimicrobial Research Applications

Investigations into Antibacterial Efficacy (Gram-positive and Gram-negative strains)

A comprehensive search of scientific databases reveals no specific studies on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, data regarding its minimum inhibitory concentration (MIC) or spectrum of activity are not available.

Antifungal Research Approaches

There are no published research findings on the antifungal properties of this compound. Investigations into its potential to inhibit the growth of fungal pathogens have not been reported in the available scientific literature.

Antitubercular Activity Research

No studies have been published investigating the antitubercular activity of this compound. Its efficacy against Mycobacterium tuberculosis or other mycobacterial species remains uninvestigated.

Anti-Biofilm Formation Studies

Research into the potential of this compound to inhibit or disrupt biofilm formation by microbial pathogens has not been documented in the scientific literature.

Antiproliferative and Anticancer Research

There is a lack of available research data concerning the antiproliferative and anticancer activities of this compound. Its effects on cancer cell lines and the underlying molecular mechanisms have not been a subject of published scientific inquiry.

In Vitro Cell-Based Research Models for Cytotoxicity

The cytotoxic potential of various 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives has been evaluated against a range of human cancer cell lines using in vitro assays. researchgate.net The MTT assay, which measures the metabolic activity of cells as an indicator of cell viability, is a commonly employed method. researchgate.net

In one study, a series of synthesized 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives were tested for their anticancer potential against MCF7 (breast cancer), MOLT-4 (lymphoblastic leukemia), and HL-60 (promyelocytic leukemia) cells. researchgate.net Notably, a derivative featuring a sulfonamide moiety demonstrated significant cytotoxic activity against all tested cell lines, with IC50 values of 19.8 µM for MCF7, 15.3 µM for MOLT-4, and 17.6 µM for HL-60. researchgate.net Other research has confirmed the substantial cytotoxic effects of related compounds against KB (oral cancer) and A549 (lung cancer) cells. researchgate.net

Further studies on specific pyrrole-carboxamides, designated PC-61 and PC-84, have explored their activity against multidrug-resistant cancer cell lines, such as paclitaxel-resistant triple-negative breast cancer (HCC1806/Tx-R) and doxorubicin-resistant osteosarcoma (SaOS-2/Dox-R). researchgate.net The versatility of the pyrrole scaffold is also highlighted in research where pyrrole-2-carboxamide derivatives were designed as inhibitors for non-cancer targets but were still evaluated for cytotoxicity to ensure selectivity; these compounds showed low cytotoxicity with IC50 values greater than 64 μg/mL. nih.gov

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Sulfonamide-bearing 2,5-dihydro-1H-pyrrole-2-carboxylate | MCF7 | Breast Cancer | 19.8 | researchgate.net |

| Sulfonamide-bearing 2,5-dihydro-1H-pyrrole-2-carboxylate | MOLT-4 | Leukemia | 15.3 | researchgate.net |

| Sulfonamide-bearing 2,5-dihydro-1H-pyrrole-2-carboxylate | HL-60 | Leukemia | 17.6 | researchgate.net |

| Pyrrole-2-carboxamide derivatives | General | General | > 64 µg/mL | nih.gov |

Exploration of Molecular Targets in Cancer Pathways

Research into pyrrole-based compounds extends to identifying their specific molecular targets within cancer-related pathways. nih.gov By understanding how these molecules interact with key proteins, researchers can develop more targeted therapeutic strategies.

One approach involves inhibiting enzymes that are overexpressed in many human tumors and contribute to the tumor microenvironment. nih.gov For instance, 5-methyl-2-carboxamidepyrrole-based molecules have been designed and synthesized to target microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in prostaglandin E2 biosynthesis. nih.gov Several of these compounds were able to significantly reduce the activity of the isolated enzyme, showing IC50 values in the low micromolar range. nih.gov These compounds were also investigated for their ability to interfere with soluble epoxide hydrolase (sEH), leading to the identification of dual mPGES-1/sEH inhibitors. nih.gov

The pyrrole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. researchgate.netnih.gov This has inspired researchers to develop novel pyrrole derivatives for various therapeutic purposes, including anticancer applications. researchgate.netnih.gov The general mechanism often involves the compound binding to a specific molecular target, such as an enzyme or receptor, thereby modulating its activity and affecting downstream cellular processes like proliferation and survival. nih.govmdpi.com

Modulation of Cellular Signaling Pathways

Beyond direct cytotoxicity, certain pyrrole-carboxamide derivatives have been engineered to precisely modulate specific cellular signaling pathways, particularly in the context of neuroscience.

G-protein-coupled Receptor (GPCR) Modulation (e.g., 5-HT6R inverse agonism)

A significant area of research has focused on 2-phenyl-1H-pyrrole-3-carboxamide derivatives as modulators of the serotonin (B10506) type 6 receptor (5-HT6R), a G-protein-coupled receptor (GPCR). nih.govacs.org This receptor is a promising target for addressing cognitive deficits. nih.govnih.gov

Through structural modifications of a parent scaffold, researchers developed compounds that act as potent 5-HT6R inverse agonists. nih.govresearchgate.net Unlike a neutral antagonist which simply blocks an agonist, an inverse agonist binds to the same receptor and inhibits its basal, constitutive activity. researchgate.net The study identified a specific derivative, compound 27, that behaves as a 5-HT6R inverse agonist. nih.govacs.org This modification of the chemical structure successfully shifted the functional activity at the Gs signaling pathway from neutral antagonism to inverse agonism. nih.govresearchgate.net Several tested compounds in this class inhibited 5-carboxamidotryptamine (B1209777) (5-CT)-stimulated cAMP accumulation, classifying them as 5-HT6R antagonists with Kb values ranging from 6 to 35 nM. researchgate.net

| Compound Class | Receptor | Activity | Potency (Kb) | Source |

|---|---|---|---|---|

| 2-phenyl-1H-pyrrole-3-carboxamides | 5-HT6R | Antagonist / Inverse Agonist | 6 - 35 nM | researchgate.net |

Cdk5 Signaling Pathway Modulation

In addition to the canonical Gs-adenylyl cyclase pathway, the 5-HT6R has been linked to other cellular signaling cascades, including the cyclin-dependent kinase 5 (Cdk5) pathway. nih.gov Cdk5 is an atypical kinase involved in a wide array of signaling pathways, including neuronal development and cell cycle regulation. nih.govbio-rad.com Its activity is dependent on binding to specific activators like p35. nih.gov

Research has demonstrated that the 2-phenyl-1H-pyrrole-3-carboxamide derivatives also act as inverse agonists on the Cdk5 signaling pathway. nih.govacs.orgresearchgate.net This dual action on both the Gs and Cdk5 pathways highlights the complex signaling modulation achievable with this chemical scaffold. nih.gov The ability to influence Cdk5 signaling is significant, as this pathway is implicated in processes of neurogenesis and cognitive function. nih.gov

Bioinspired Design and Natural Product Analogue Research

The pyrrole ring is a fundamental structural scaffold found frequently in a variety of biologically active natural products, including heme, vitamin B12, and numerous alkaloids. researchgate.netresearchgate.net This prevalence in nature has made it a "privileged heterocyclic scaffold" and a source of inspiration for the design and synthesis of novel therapeutic agents. researchgate.netnih.gov

The development of the 2-phenyl-1H-pyrrole-3-carboxamide derivatives serves as a prime example of natural product analogue research. This scaffold was derived from the degradation of the 1H-pyrrolo[3,2-c]quinoline scaffold, which is found in other biologically active compounds. nih.govacs.org By systematically modifying the parent structure—in this case, replacing a larger system with the 2-phenyl-1H-pyrrole-3-carboxamide core—researchers were able to retain receptor recognition while altering the compound's functional activity from neutral antagonism to inverse agonism. nih.govresearchgate.net This structure-guided strategy, which leverages knowledge of existing active molecules and their targets, is a powerful approach in medicinal chemistry for creating new compounds with improved or novel pharmacological profiles. nih.gov

Despite a comprehensive search for scientific literature, specific research detailing the biological activity, molecular mechanisms, and biosynthesis of This compound within the requested contexts of Oroidin Alkaloid Analogue Studies, Pseudoceratine Model Compounds in Antibacterial Design, and Pyrrole Alkaloid Biosynthesis Research is not available in the public domain.

The field of marine natural products and synthetic analogues is vast, with many individual compounds being synthesized and evaluated as part of larger chemical libraries. While the broader class of pyrrole-2-carboxamides has been a subject of significant interest in the development of new therapeutic agents, the specific dihydro variant, this compound, does not appear to have been a focus of published research that aligns with the user's specified outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the requested sections and subsections for this particular chemical compound.

Applications in Synthetic Organic Chemistry As Chiral Building Blocks

Utilization of (R)-2,5-dihydro-1H-pyrrole-2-carboxamide as a Chiral Building Block

This compound serves as a chiral building block, a molecule that can be incorporated into a larger structure, imparting its chirality to the final product. The presence of the carboxamide and the secondary amine functionalities, along with the alkene group, offers multiple points for chemical modification. The stereocenter at the C2 position is crucial for directing the stereochemical outcome of reactions, making it a valuable starting material for the synthesis of enantiomerically pure compounds.

Integration into Complex Heterocyclic Compound Synthesis

The 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) core is a precursor to a wide array of more complex heterocyclic systems. Through various chemical reactions, this building block can be elaborated into intricate molecular architectures. For instance, the double bond can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new stereocenters. The nitrogen atom can be functionalized, and the carboxamide group can participate in or direct further reactions.

While direct examples involving this compound are not prominently featured in the literature, related structures like N-Boc-2,5-dihydro-1H-pyrrole have been used in highly enantioselective and diastereoselective C-H functionalization reactions. nih.gov These reactions, catalyzed by dirhodium tetracarboxylates, allow for the introduction of aryl groups at the C2 position, creating versatile synthetic intermediates for pharmaceutically relevant pyrrolidines. nih.gov

Table 1: Potential Synthetic Transformations of the 3-Pyrroline (B95000) Ring

| Reaction Type | Reagents (Example) | Product Type |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated Pyrrolidine (B122466) |

| Epoxidation | m-CPBA | Pyrrolidine Epoxide |

| Dihydroxylation | OsO₄, NMO | Pyrrolidine Diol |

Derivatization for Advanced Material Science Applications

The application of pyrroline (B1223166) derivatives in material science is an emerging area. The heterocyclic structure can be incorporated into polymers or other materials to influence their properties. For example, the pyrrole (B145914) ring is a known component of conducting polymers. While specific derivatization of this compound for material science is not documented, the functional groups present offer potential for such applications. The carboxamide could engage in hydrogen bonding to create ordered supramolecular structures, and the pyrroline ring could be polymerized or attached to other functional materials. The inherent chirality of the molecule could also be exploited to create chiral materials with specific optical or recognition properties.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary area of exploration is the advancement of biocatalysis . rsc.org The use of engineered enzymes, such as evolved variants of cytochrome P411, offers a promising platform for constructing chiral pyrrolidines through intramolecular C(sp³)–H amination. escholarship.orgcaltech.edunih.govacs.org This approach allows for high enantioselectivity and catalytic efficiency under mild, aqueous conditions, significantly reducing the environmental impact. escholarship.orgcaltech.edunih.gov Another avenue involves the use of imine reductases for the reduction of cyclic imines, a key step in forging chiral cyclic amines. acs.org

Catalytic methods that maximize atom economy are also at the forefront. organic-chemistry.org Copper-promoted cyclization, for instance, is a valuable method for synthesizing various heterocycles due to its high selectivity and efficiency. acs.orgacs.org Similarly, rhodium(I) catalysts have been effectively used in the hydroacylation of allylic amines to produce dihydropyrroles. nih.gov These catalytic strategies often involve cascade reactions, where multiple bonds are formed in a single pot, thereby simplifying procedures and minimizing waste. nih.gov The development of solvent-free reaction conditions, as demonstrated in the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, further enhances the sustainability of these processes. researchgate.net

| Synthetic Strategy | Key Features | Advantages |

| Biocatalysis (e.g., Cytochrome P411) | Utilizes engineered enzymes for intramolecular C-H amination. escholarship.orgcaltech.edu | High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgnih.gov |

| Metal-Catalyzed Cyclization (e.g., Cu, Rh) | Employs catalysts like CuCN or Rh(I) to promote intramolecular cyclization or hydroacylation. acs.orgnih.gov | High atom economy, good yields, operational simplicity, access to diverse derivatives. acs.orgnih.gov |

| Organocatalysis | Uses small organic molecules (e.g., BINOL-phosphoric acid) to catalyze enantioselective cycloadditions. nih.gov | Avoids toxic heavy metals, provides high enantio- and diastereoselectivity. nih.gov |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under thermal conditions. researchgate.net | Reduced waste, simplified purification, high atom economy, environmentally benign. researchgate.net |

Advanced Methodologies for Stereochemical Purity Assessment

The biological activity of chiral molecules like (R)-2,5-dihydro-1H-pyrrole-2-carboxamide is critically dependent on their stereochemical purity. Therefore, the development of advanced and highly sensitive analytical methods for assessing enantiomeric excess (ee) is a significant research direction.

High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) remain central to chiral analysis. jiangnan.edu.cn The primary focus in this area is the development of novel chiral stationary phases (CSPs) that can offer improved resolution and broader applicability for separating enantiomers of pyrrole (B145914) derivatives and related heterocycles. jiangnan.edu.cn

Beyond chromatographic techniques, ¹H NMR spectroscopy using chiral solvating agents (CSAs) is emerging as a powerful tool for chiral recognition. nih.gov Novel tetraaza macrocyclic chiral solvating agents have demonstrated the ability to induce significant chemical shift differences between enantiomers, allowing for precise determination of enantiomeric purity without the need for physical separation. nih.gov This method offers a rapid and direct means of analysis. Mass spectrometry (MS) is also gaining traction for direct chiral detection, with new derivatization reagents and specialized instruments being designed for enantiomer discrimination. jiangnan.edu.cn

| Methodology | Principle | Key Advantages |

| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. jiangnan.edu.cn | High resolution, well-established, applicable to a wide range of compounds. jiangnan.edu.cn |

| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes between the analyte and a CSA results in distinct NMR signals for each enantiomer. nih.gov | Rapid analysis, no separation required, provides structural information. nih.gov |

| Direct Mass Spectrometry (MS) | Utilizes chiral selectors or specific ionization techniques to differentiate enantiomers based on mass-to-charge ratio or fragmentation patterns. jiangnan.edu.cn | High sensitivity, rapid, requires minimal sample. jiangnan.edu.cn |

Integration of Multi-Omics Data with Computational Predictions for Biological Activity

Predicting the biological activity and potential toxicity of novel compounds is a crucial step in drug discovery and chemical biology. Future research will increasingly rely on the integration of large-scale biological data (multi-omics) with advanced computational models to create more accurate predictions for molecules like this compound.

The field is moving beyond simple structure-activity relationship (SAR) models to incorporate data from genomics, transcriptomics, proteomics, and metabolomics. This "multi-omics" approach provides a holistic view of how a compound affects cellular systems. By combining this data with the chemical structure, machine learning algorithms can build predictive models for a wide range of biological activities, including pharmacological effects, molecular mechanisms, and adverse effects. bmc-rm.org Computer programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule against a large database of known compounds to predict its biological activity spectrum. bmc-rm.org

Molecular docking and molecular dynamics simulations are also becoming more sophisticated, allowing researchers to predict how a compound will bind to a specific protein target and to assess the stability of the resulting complex. nih.gov This computational screening can prioritize compounds for experimental testing and provide insights into their mechanism of action. nih.gov

| Data Type | Information Provided | Application in Computational Prediction |

| Genomics/Transcriptomics | Changes in gene expression in response to the compound. | Identifying affected pathways and potential mechanisms of action. bmc-rm.org |

| Proteomics | Changes in protein levels and post-translational modifications. | Identifying direct protein targets and downstream effects. |

| Metabolomics | Alterations in the levels of endogenous metabolites. | Understanding the compound's impact on metabolic pathways and potential toxicity. |

| Chemical Structure | The 3D arrangement of atoms in the molecule. | Core input for SAR, molecular docking, and predictive algorithms like PASS. bmc-rm.orgnih.gov |

Exploration of Undiscovered Molecular Targets and Biochemical Pathways

While pyrrole-2-carboxamide derivatives are known to target various proteins, a significant challenge and opportunity lies in the identification of novel molecular targets and biochemical pathways for this compound. nih.govnih.gov The unique three-dimensional structure of this chiral scaffold may allow it to interact with previously uncharacterized binding sites on proteins.

Strategies for target deconvolution include affinity-based chemical proteomics, where a derivative of the compound is used as a "bait" to pull its binding partners out of a cell lysate. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets. Genetic approaches, such as screening for resistance mutations in bacteria or yeast, can also pinpoint the target protein or pathway. nih.gov For example, this method was used to confirm that certain pyrrole-2-carboxamides target the MmpL3 protein in Mycobacterium tuberculosis. nih.gov